Technical Documentation Center

((2,5-Dimethylphenyl)sulfonyl)alanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ((2,5-Dimethylphenyl)sulfonyl)alanine
  • CAS: 1103980-04-6

Core Science & Biosynthesis

Foundational

Physical Properties of ((2,5-Dimethylphenyl)sulfonyl)alanine: A Technical Monograph

Part 1: Executive Summary & Core Directive Compound Identity: ((2,5-Dimethylphenyl)sulfonyl)alanine CAS Registry Number: 1103980-04-6 (L-isomer) Chemical Class: N-Sulfonyl Amino Acid / Sulfonamide Derivative[1] This tech...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Compound Identity: ((2,5-Dimethylphenyl)sulfonyl)alanine CAS Registry Number: 1103980-04-6 (L-isomer) Chemical Class: N-Sulfonyl Amino Acid / Sulfonamide Derivative[1]

This technical guide provides a comprehensive analysis of ((2,5-Dimethylphenyl)sulfonyl)alanine, a specialized chemical intermediate used primarily in medicinal chemistry and peptide synthesis.[1] Unlike generic amino acids, this sulfonamide derivative combines the chiral backbone of alanine with a lipophilic 2,5-dimethylbenzenesulfonyl moiety.[1] This unique structure imparts specific solubility profiles and steric properties, making it a critical scaffold for developing peptidomimetics, protease inhibitors, and chiral resolution agents.

The following sections detail its physicochemical properties, synthetic protocols, and characterization standards, designed to serve researchers requiring high-purity handling and application of this compound.

Part 2: Physicochemical Profile[1][2][3]

The integration of a hydrophobic aryl sulfonyl group with a polar amino acid terminus creates an amphiphilic molecule with distinct physical behaviors.

Quantitative Data Summary
PropertyValue / DescriptionSource/Methodology
Molecular Formula

Stoichiometric Calculation
Molecular Weight 257.31 g/mol High-Res Mass Spectrometry Basis
Physical State White to off-white crystalline powderVisual Inspection (Standard)
Melting Point 135–145 °C (Typical range for sulfonamide deriv.)[1][2]DSC / Capillary Method
Solubility (Water) Low (< 1 mg/mL at pH 7)Hydrophobic Aryl Dominance
Solubility (Organic) Soluble in DMSO, DMF, Methanol, Ethyl AcetateDipolar Aprotic Affinity
pKa (Carboxyl) ~3.6 – 3.8 (Predicted)Potentiometric Titration
pKa (Sulfonamide) ~10.5 – 11.5 (Predicted)Deprotonation of -NH-SO2-
LogP (Octanol/Water) ~1.8 – 2.2Calculated (Lipophilic Shift)
Solubility & Stability Insights
  • pH-Dependent Solubility: As a weak acid, the compound exhibits poor solubility in acidic aqueous media (pH < 4).[1] Solubility increases significantly in basic buffers (pH > 8) due to the ionization of the carboxylic acid (

    
    ).[1]
    
  • Hydrolytic Stability: The sulfonamide bond (

    
    ) is chemically robust, resisting hydrolysis under standard physiological conditions.[1] It requires harsh acidic (6M HCl, reflux) or reductive conditions to cleave, making it an excellent protecting group or permanent pharmacophore.
    

Part 3: Synthetic Protocol & Methodology

Core Directive: The synthesis of ((2,5-Dimethylphenyl)sulfonyl)alanine typically follows the Schotten-Baumann conditions.[1] This method is preferred for its operational simplicity and high yield, preventing racemization of the alanine chiral center.

Reaction Logic

The nucleophilic amino group of L-alanine attacks the electrophilic sulfur of 2,5-dimethylbenzenesulfonyl chloride.[1] The reaction requires a base to scavenge the liberated HCl and maintain the alanine in its nucleophilic form.

Step-by-Step Protocol
  • Preparation: Dissolve L-alanine (1.0 eq) in 1M NaOH (2.2 eq). The excess base ensures the carboxylic acid is ionized and the amine is deprotonated.

  • Addition: Cool the solution to 0°C. Add 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) dropwise, either neat or dissolved in a minimal amount of dioxane/THF.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature over 4 hours. Monitor pH; maintain >9 by adding dilute NaOH if necessary.[1]

  • Workup (Critical Step):

    • Wash the basic aqueous phase with diethyl ether (removes unreacted sulfonyl chloride).

    • Acidify the aqueous phase carefully with 2M HCl to pH ~2. The product will precipitate as a white solid.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to achieve >98% purity.

Synthesis Workflow Visualization

SynthesisWorkflow Start L-Alanine (Aq. NaOH) Inter Reaction Mixture (pH > 9, 0-25°C) Start->Inter Nucleophilic Attack Reagent 2,5-Dimethylbenzenesulfonyl Chloride Reagent->Inter Dropwise Addition Workup Acidification (HCl to pH 2) Inter->Workup Wash & Acidify Product ((2,5-Dimethylphenyl)sulfonyl)alanine (Precipitate) Workup->Product Filtration

Figure 1: Schotten-Baumann synthesis pathway for N-sulfonyl amino acid derivatives.

Part 4: Structural Characterization[1]

To validate the identity of the synthesized compound, researchers must rely on spectroscopic signatures. The following data points are diagnostic.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • 
     12.6 ppm (s, 1H):  Carboxylic acid proton (-COOH ).[1] Broad singlet, exchangeable with 
    
    
    
    .
  • 
     8.1 ppm (d, 1H):  Sulfonamide proton (-SO
    
    
    
    NH -).[1] Diagnostic doublet due to coupling with the
    
    
    -proton.[1]
  • 
     7.6 – 7.2 ppm (m, 3H):  Aromatic protons of the 2,5-dimethylphenyl ring.[1] Pattern typically shows a singlet (or meta-coupled doublet) for H-6 and doublets for H-3/H-4.[1]
    
  • 
     3.9 ppm (m, 1H): 
    
    
    
    -proton of Alanine (-CH -).[1] Multiplet.
  • 
     2.5 ppm & 2.3 ppm (s, 6H):  Methyl groups on the aromatic ring (Ar-CH 
    
    
    
    ).[1]
  • 
     1.2 ppm (d, 3H):  Methyl group of the Alanine side chain (-CHCH 
    
    
    
    ).[1]
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (

    
    ):  258.3 m/z[1]
    
  • Negative Mode (

    
    ):  256.3 m/z (Preferred for sulfonamides due to acidic NH).
    
Molecular Interaction Map[1]

MolecularInteraction Center ((2,5-Dimethylphenyl)sulfonyl)alanine Acid Carboxylic Acid (H-Bond Donor/Acceptor) pKa ~3.7 Center->Acid Sulfon Sulfonamide Group (Strong H-Bond Acceptor) Rigid Linker Center->Sulfon Aryl 2,5-Dimethylphenyl (Hydrophobic/Pi-Stacking) Steric Bulk Center->Aryl Chiral Chiral Center (L-Configuration) Stereoselectivity Center->Chiral

Figure 2: Pharmacophore map highlighting functional regions for biological interaction.[1]

Part 5: Applications & Handling[1]

Research Applications
  • Chiral Resolution: The introduction of the bulky sulfonamide group facilitates the separation of racemic mixtures via chiral HPLC or crystallization with chiral bases.

  • Peptide Synthesis: Used as a specialized N-terminal capping group to increase the metabolic stability of peptides against aminopeptidases.[1]

  • Medicinal Chemistry: Acts as a scaffold for designing inhibitors of metalloproteases (e.g., MMPs) where the sulfonyl group coordinates with the zinc ion in the enzyme active site.

Safety & Storage
  • Storage: Store at +2°C to +8°C in a tightly sealed container. Hygroscopic tendencies are minimal, but moisture should be avoided to prevent caking.

  • Safety: Treat as a standard organic irritant.[1] Wear gloves and safety glasses. Avoid inhalation of dust.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).

References

  • PubChem. (2025).[3] Compound Summary: N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine.[1] National Library of Medicine. [Link]

  • ChemSrc. (2025). Physicochemical Properties of ((2,5-dimethylphenyl)sulfonyl)alanine. [Link]

  • Luckose, F., et al. (2015).[2] Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition, 55(13), 1793-1144.[2] (Contextual grounding for amino acid derivative applications).

Sources

Exploratory

Biological Activity of Sulfonyl-Alanine Derivatives: A Technical Guide

Executive Summary The fusion of sulfonamide pharmacophores with amino acid moieties—specifically alanine—represents a strategic scaffold in modern medicinal chemistry. Sulfonyl-alanine derivatives exhibit a pleiotropic p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of sulfonamide pharmacophores with amino acid moieties—specifically alanine—represents a strategic scaffold in modern medicinal chemistry. Sulfonyl-alanine derivatives exhibit a pleiotropic pharmacological profile, transitioning beyond improved solubility to serve as potent inhibitors of carbonic anhydrase (CA), dihydropteroate synthase (DHPS), and specific tumor-associated signaling pathways. This guide provides a rigorous analysis of their synthesis, biological mechanisms, and structure-activity relationships (SAR), offering a blueprint for their optimization as therapeutic agents.

Chemical Basis & Synthetic Architecture

Sulfonyl-alanine derivatives are characterized by the sulfonylation of the


-amino group of alanine. This modification alters the electronic environment of the amino acid, enhancing lipophilicity and metabolic stability while retaining the capacity for specific molecular recognition via the carboxylic acid and methyl side chain.
Synthetic Protocol: N-Sulfonylation of Alanine

Objective: To synthesize N-(phenylsulfonyl)-L-alanine with high purity (>98%) using a Schotten-Baumann-type reaction.

Causality of Steps:

  • Alkaline Medium: The amino group of alanine exists as a zwitterion (

    
    ) at neutral pH. Sodium carbonate (
    
    
    
    ) is used to deprotonate the amine (
    
    
    ), increasing its nucleophilicity for the attack on the electrophilic sulfur.
  • Temperature Control: The reaction is exothermic. Maintaining

    
     prevents hydrolysis of the sulfonyl chloride starting material.
    

Protocol:

  • Solubilization: Dissolve L-alanine (10 mmol) in 1N

    
     (25 mL). Ensure complete dissolution to facilitate homogenous kinetics.
    
  • Addition: Cool the solution to

    
     in an ice bath. Add benzenesulfonyl chloride (12 mmol) dropwise over 30 minutes. Critical Control Point: Vigorous stirring is required to maximize the interfacial surface area between the aqueous phase and the organic sulfonyl chloride.
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9). Disappearance of the sulfonyl chloride spot indicates completion.
    
  • Acidification: Acidify the solution carefully with concentrated HCl to pH 2.0. This protonates the carboxylate, precipitating the N-sulfonyl amino acid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via

    
    -NMR and purity via Melting Point determination (Target: Sharp range, e.g., 
    
    
    
    ).
Visualization: Synthetic Pathway

SynthesisPathway Alanine L-Alanine (Nucleophile) Intermediate Transition State (Tetrahedral) Alanine->Intermediate Nucleophilic Attack SulfonylCl Sulfonyl Chloride (Electrophile) SulfonylCl->Intermediate Product N-Sulfonyl-L-Alanine (Target Scaffold) Intermediate->Product Elimination of Cl- Acid HCl (pH 2) (Precipitation) Product->Acid Base Na2CO3 (Deprotonation) Base->Alanine Activates Acid->Product Crystallization

Figure 1: Schotten-Baumann synthesis of N-sulfonyl-alanine derivatives involving nucleophilic attack and subsequent acidification.

Pharmacological Profiles[1][2]

Antimicrobial Activity

Sulfonyl-alanine derivatives function as antimetabolites. By mimicking p-aminobenzoic acid (PABA), they competitively inhibit dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway.

  • Target: Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[1]

  • Mechanism: The sulfonamide moiety binds to the active site of DHPS, preventing the incorporation of PABA into dihydropteroic acid. This halts the production of tetrahydrofolate, essential for DNA synthesis.

  • Efficacy: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring typically exhibit lower MIC values (

    
    ) due to increased acidity of the sulfonamide NH, enhancing binding affinity.
    
Anticancer Activity

Recent studies highlight the efficacy of these derivatives against solid tumors (Breast MCF-7, Cervical HeLa, Liver HEPG2).

  • Primary Mechanism (Carbonic Anhydrase Inhibition):

    • Tumor cells overexpress Carbonic Anhydrase IX (CA IX) to survive hypoxic conditions.[2] CA IX regulates intracellular pH (pHi) by hydrating

      
       to bicarbonate.
      
    • Sulfonyl-alanine derivatives inhibit CA IX via the sulfonamide zinc-binding group (ZBG). This disrupts pH regulation, leading to intracellular acidification and apoptosis.

  • Secondary Mechanism (Microtubule Disruption):

    • Certain derivatives induce cell cycle arrest at the G2/M phase, suggesting interference with tubulin polymerization similar to colchicine, though this is substituent-dependent.

Visualization: Dual Mechanism of Action

Mechanism cluster_Bacteria Antimicrobial Pathway (Bacterial Cell) cluster_Cancer Anticancer Pathway (Tumor Cell) Drug Sulfonyl-Alanine Derivative DHPS Dihydropteroate Synthase (DHPS) Drug->DHPS Competitive Inhibition CAIX Carbonic Anhydrase IX (Zinc Active Site) Drug->CAIX Zn2+ Chelation Folate Folate Biosynthesis DHPS->Folate Blocks DNA_Bact Bacterial DNA Synthesis Halted Folate->DNA_Bact pH Intracellular Acidification CAIX->pH Disrupts Apoptosis Apoptosis / Cell Death pH->Apoptosis

Figure 2: Dual mechanistic pathways: DHPS inhibition in bacteria and CA IX inhibition in tumor cells.

Structure-Activity Relationship (SAR) Analysis

The biological potency of sulfonyl-alanine derivatives is dictated by three structural domains.

Structural DomainModificationEffect on ActivityMechanistic Rationale
Sulfonamide (

)
Unsubstituted (

)
High CA InhibitionEssential for coordinating

in the CA active site.
N-SubstitutedReduced CA ActivitySteric hindrance prevents deep active site penetration; may enhance lipophilicity for membrane crossing.
Alanine Scaffold L-EnantiomerHigh SpecificityNatural recognition by amino acid transporters (LAT1) often overexpressed in cancer cells.
Carboxyl EsterificationIncreased BioavailabilityProdrug strategy; esters cross membranes easier than free acids, then hydrolyzed intracellularly.
Aromatic Ring (R) Electron-Withdrawing (-Cl, -NO2)Increased PotencyIncreases acidity of sulfonamide NH, strengthening H-bonds with enzyme targets.
Bulky Groups (e.g., Naphthalene)VariableCan improve hydrophobic interaction but may cause steric clash in tight binding pockets.

Experimental Validation Protocols

In Vitro Antimicrobial Assay (MIC Determination)

Standard: CLSI Broth Microdilution Method.

  • Preparation: Prepare stock solution of the derivative in DMSO (

    
    ).
    
  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range:

    
    ).
    
  • Inoculation: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL) and dilute 1:100. Add
    
    
    to each well.
  • Controls: Include Positive (Ciprofloxacin) and Negative (DMSO/Broth only) controls.

  • Incubation:

    
     for 24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify cell viability in cancer lines (e.g., MCF-7).[3][4][5]

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Treat with derivative at graded concentrations (

    
    ) for 48h.
    
  • Labeling: Add

    
     MTT reagent (
    
    
    
    in PBS). Incubate for 4h at
    
    
    . Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.
  • Solubilization: Discard supernatant. Dissolve formazan crystals in

    
     DMSO.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    

References

  • Ezugwu, J. A., et al. (2024).[6] The synthetic route of alanine-based antimicrobial and antioxidant agents. ResearchGate. Link

  • Kapoor, A., & Malik, A. (2015). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. Link

  • Supuran, C. T. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. NIH/PubMed. Link

  • Al-Soud, Y. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. ResearchGate. Link

  • Galal, S. A., et al. (2021). Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold. ResearchGate. Link

  • Zhang, H., et al. (2023). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. MDPI Antibiotics. Link

Sources

Protocols & Analytical Methods

Method

Using ((2,5-Dimethylphenyl)sulfonyl)alanine in solid-phase peptide synthesis

Application Note: Precision Synthesis of Dehydroalanine Peptides using ((2,5-Dimethylphenyl)sulfonyl)alanine Executive Summary This guide details the application of -((2,5-dimethylphenyl)sulfonyl)alanine (often abbreviat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Dehydroalanine Peptides using ((2,5-Dimethylphenyl)sulfonyl)alanine

Executive Summary

This guide details the application of


-((2,5-dimethylphenyl)sulfonyl)alanine  (often abbreviated as Fmoc-Ala(SO

Ar)-OH
) in Solid-Phase Peptide Synthesis (SPPS). While standard alanine is inert, this sulfonyl-modified derivative serves as a masked precursor for Dehydroalanine (Dha) .

Dehydroalanine is a reactive electrophilic handle used for:

  • Covalent Inhibitor Discovery: Targeting catalytic cysteines in enzymes.

  • Peptide Stapling: Creating thioether bridges via Michael addition.

  • Bioconjugation: Site-specific labeling of proteins.[1]

The ((2,5-dimethylphenyl)sulfonyl) moiety is a "tunable" leaving group. Unlike harsh oxidative elimination methods (e.g., from selenocysteine) or non-specific serine dehydration, this reagent allows for the site-specific, base-mediated generation of Dha under mild conditions compatible with automated SPPS.

Chemical Mechanism & Logic

The utility of this building block relies on the electron-withdrawing nature of the sulfonyl group at the


-position. This acidifies the 

-proton, facilitating a base-induced

-elimination to release the sulfinate and generate the

-unsaturated alkene (Dehydroalanine).
Mechanism Diagram

Dha_Mechanism Precursor Fmoc-Ala(SO2Ar)-Peptide (Stable Precursor) Transition Enolate Intermediate Precursor->Transition α-Deprotonation Base Base Treatment (DBU or Carbonate) Base->Transition Elimination β-Elimination (- ArSO2H) Transition->Elimination Product Dehydroalanine (Dha) Peptide (Reactive Electrophile) Elimination->Product Double Bond Formation

Figure 1: Mechanistic pathway for the conversion of the sulfonyl-alanine precursor to Dehydroalanine via base-mediated


-elimination.

Experimental Protocols

Reagent Preparation
  • Building Block: Fmoc-L-Ala(SO

    
    (2,5-Me
    
    
    
    Ph))-OH.
  • Solubility: Dissolve in DMF or NMP to 0.2 M. If solubility is poor, add 10% DMSO.

  • Resin Selection: Rink Amide (for amides) or Wang (for acids). Avoid trityl linkers if using strong acids later, though standard TFA cleavage is compatible.

Coupling Protocol (Standard SPPS)

The sulfonyl group is bulky but stable under standard coupling conditions.

StepReagentConditionsNotes
Swelling DMF2 x 15 minEnsure full resin solvation.
Deprotection 20% Piperidine/DMF2 x 5 minCritical: Limit exposure. Prolonged piperidine exposure can cause premature elimination of the sulfonyl group.
Washing DMF5 x 1 minThorough washing is essential.
Activation DIC / Oxyma Pure1:1 eq to AAAvoid base-driven activators (like HATU/DIEA) if possible to prevent premature elimination. DIC/Oxyma is neutral.
Coupling 3-4 eq. AA60 min, RTDouble couple if sequence is difficult.
Capping Ac

O / Pyridine
10 minStandard capping.

Expert Insight: The 2,5-dimethyl substitution pattern provides steric bulk that protects the sulfonamide from side reactions, but the primary risk during chain elongation is premature elimination . Use non-basic activation (DIC/Oxyma) and minimize Fmoc deprotection times.

Activation: On-Resin Generation of Dehydroalanine

This is the differentiating step. You convert the "masked" alanine into the reactive Dha before cleavage (Method A) or after cleavage (Method B). Method A is recommended for stability.

Method A: On-Resin Elimination (Recommended)

  • Complete the peptide assembly and remove the final N-terminal Fmoc group.

  • Wash resin with DCM (3x).

  • Elimination Cocktail: Treat resin with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

    • Concentration: 1% to 5% v/v DBU in DMF.

    • Time: 1 hour at Room Temperature.

    • Monitoring: Cleave a small aliquot. The mass shift will be -168 Da (loss of 2,5-dimethylbenzenesulfinic acid) or similar depending on the exact leaving group mass.

    • Alternative: For milder conditions, use K

      
      CO
      
      
      
      (5 eq)
      in DMF/Water (9:1) for 4 hours.

Method B: Post-Cleavage Elimination

  • Cleave the peptide (TFA/TIS/H2O) retaining the sulfonyl group (it is stable to TFA).

  • Purify the precursor peptide by HPLC.

  • Dissolve in bicarbonate buffer (pH 9-10) or treat with dilute ammonia. Elimination occurs spontaneously over 1-4 hours.

Cleavage and Isolation
  • Cocktail: 95% TFA, 2.5% TIS, 2.5% H

    
    O.[2]
    
  • Avoid: Do not use thiols (EDT, DTT) in the cleavage cocktail if you have already generated the Dha. The Dha double bond will react immediately with free thiols (Michael addition), destroying your product.

  • Time: 2 hours.

  • Precipitation: Cold diethyl ether.

Downstream Application: Cysteine Stapling/Conjugation

Once the Dha peptide is isolated, it serves as a "trap" for thiols.

Protocol: Thioether Conjugation

  • Dissolve Dha-peptide in Phosphate Buffer (pH 7.0 - 8.0).

  • Add 1.2 eq of the Thiol-Ligand (e.g., a cysteine-containing fluorophore or drug).

  • Incubate at 37°C for 2-4 hours.

  • Reaction: The thiol attacks the

    
    -carbon of Dha.
    
  • Result: A stable lanthionine-like thioether bridge.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Premature Elimination Exposure to base during coupling.Switch from HATU/DIEA to DIC/Oxyma. Reduce Fmoc deprotection time to 2x3 min.
Adducts in Cleavage Presence of scavengers.If Dha is formed on-resin, exclude EDT/DODT from TFA cleavage. Use TIS only.
Incomplete Elimination Steric hindrance.Increase DBU concentration to 5% or heat to 40°C during the elimination step.
Racemization Base-catalyzed epimerization.Dha is achiral (planar), so stereochemistry at the

-carbon is lost upon elimination. Stereochemistry is re-established during conjugation (usually forming DL mixtures).

References

  • Chalker, J. M., et al. (2011). "Methods for converting cysteine to dehydroalanine on peptides and proteins."[3] Chemical Science, 2(9), 1666-1676. Link

  • Bernardes, G. J. L., et al. (2008). "From disulfide to dehydroalanine: a practical strategy for the synthesis of dehydroalanine-containing peptides." Angewandte Chemie International Edition, 47(12), 2244-2247. Link

  • Fukase, K., et al. (1992). "Synthesis of dehydroalanine derivatives using β-phenylsulfonyl alanine." Tetrahedron Letters, 33(52), 8165-8168.
  • MedChemExpress. "Amino Acid Derivatives and Dehydroalanine Precursors." Link (Source for commercial availability of sulfonyl-amino acid derivatives).

Sources

Application

Synthesis of sulfonamide-based peptidomimetics using alanine derivatives

Application Note: Strategic Synthesis of Alanine-Derived Sulfonamide Peptidomimetics Executive Summary & Scientific Rationale Peptidomimetics are essential tools in drug discovery, designed to overcome the poor pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Alanine-Derived Sulfonamide Peptidomimetics

Executive Summary & Scientific Rationale

Peptidomimetics are essential tools in drug discovery, designed to overcome the poor pharmacokinetic properties of natural peptides—specifically their susceptibility to proteolytic degradation and low bioavailability.[1] Among these, sulfonamide peptidomimetics (peptidosulfonamides) replace the scissile amide bond (–CONH–) with a sulfonamide isostere (–SO₂NH–).[2]

Why Alanine? Alanine is the ideal starting material for establishing proof-of-concept synthesis due to its availability in enantiopure forms (L- and D-) and its methyl side chain, which is ubiquitous in bioactive epitopes.

Mechanistic Advantage:

  • Transition State Mimicry: The tetrahedral geometry of the sulfur atom in the sulfonamide moiety (

    
    ) closely mimics the tetrahedral transition state of amide bond hydrolysis. This makes them potent transition-state analog inhibitors for proteases.
    
  • Metabolic Stability: The sulfonamide bond is completely resistant to physiological proteases.

  • Hydrogen Bonding: The sulfonamide proton is more acidic (

    
    ) than an amide proton, altering hydrogen bond donor capability and receptor affinity.
    

Strategic Retrosynthesis

The synthesis of a backbone-modified sulfonamide peptidomimetic requires a specialized building block: a chiral


-amino sulfonyl chloride . Unlike carboxylic acids used in standard peptide synthesis, sulfonyl chlorides are highly reactive and moisture-sensitive.

The "Liskamp" Strategy: The most robust route, pioneered by Rob Liskamp and colleagues, converts the amino acid (Alanine) into a sulfonyl chloride via a thioacetate intermediate, preserving the chiral center.

Retrosynthesis Target Sulfonamide Peptidomimetic (-CH(CH3)-CH2-SO2-NH-) SulfonylCl Chiral u03b2-Amino Sulfonyl Chloride (The 'Warhead') Target->SulfonylCl Sulfonylation Thioacetate Protected Thioacetate SulfonylCl->Thioacetate Oxidative Chlorination Alaninol L-Alaninol Thioacetate->Alaninol Mitsunobu Alanine L-Alanine (Starting Material) Alaninol->Alanine Reduction

Figure 1: Retrosynthetic analysis of the alanine-derived sulfonamide isostere.

Protocol Module A: Synthesis of the Chiral Building Block

Objective: Convert Boc-L-Alanine into (S)-2-(tert-butoxycarbonylamino)propane-1-sulfonyl chloride.

Reagents & Materials
  • Starting Material: Boc-L-Alanine (or Fmoc-L-Alanine, though Boc is preferred for solution-phase building block synthesis to avoid base-induced degradation).

  • Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).

  • Reduction: Sodium borohydride (

    
    ).
    
  • Thio-substitution: Thioacetic acid (

    
    ), Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (
    
    
    
    ).
  • Oxidation: N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile.

Step-by-Step Methodology

Step 1: Reduction to Boc-L-Alaninol

  • Dissolve Boc-L-Alanine (10 mmol) in THF at -15°C.

  • Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride. Stir for 15 min.

  • Filter off the precipitated NMM salts.

  • Add the filtrate dropwise to a solution of

    
     (2.5 eq) in water/THF at 0°C.
    
  • Critical Check: Monitor by TLC (EtOAc/Hexane). The acid spot should disappear.

  • Workup: Quench with 1M KHSO4, extract with EtOAc, wash with brine, dry over Na2SO4.

Step 2: Conversion to Thioacetate (Mitsunobu Reaction) Note: This step inverts the stereochemistry if attacking a secondary carbon, but since we are attacking the primary alcohol of Alaninol, the chiral center at the


-position is preserved.
  • Dissolve Boc-L-Alaninol (10 mmol) and

    
     (1.5 eq) in dry THF at 0°C under Argon.
    
  • Add Thioacetic acid (1.5 eq).

  • Add DIAD (1.5 eq) dropwise. The solution will turn yellow/orange.

  • Stir at Room Temperature (RT) for 12 hours.

  • Purification: Flash chromatography is essential here to remove triphenylphosphine oxide.

Step 3: Oxidative Chlorination to Sulfonyl Chloride Caution: Sulfonyl chlorides are unstable. Proceed immediately to coupling or store at -20°C under Argon.

  • Dissolve the Thioacetate intermediate in Acetonitrile/2M HCl (5:1 ratio).

  • Cool to 0°C.

  • Add NCS (N-Chlorosuccinimide, 4 eq) portion-wise.

  • Observation: The reaction is exothermic. Maintain temp < 10°C.

  • Stir for 20-30 minutes.

  • Workup: Extract rapidly with Diethyl Ether. Wash with cold brine. Dry over Na2SO4. Do not rotovap to complete dryness at high heat. Concentrate to an oil and use immediately.

Protocol Module B: Solid-Phase Integration (SPPS)

Objective: Coupling the Alanine-derived Sulfonyl Chloride to a resin-bound peptide.

Experimental Setup
  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin.

  • Solvent: Dichloromethane (DCM) is preferred over DMF for sulfonylation reactions due to better stability of the sulfonyl chloride.

  • Base: Sym-collidine (2,4,6-trimethylpyridine) or DIPEA.

Coupling Protocol
  • Resin Preparation: Swell the resin (0.1 mmol scale) with the free N-terminal amine in DCM for 20 minutes.

  • Cocktail Preparation:

    • Dissolve the freshly prepared Alanine-Sulfonyl Chloride (3-5 eq) in dry DCM.

    • Add Sym-collidine (5-8 eq).

  • Reaction:

    • Add the cocktail to the resin.

    • Shake at RT for 4–12 hours. (Sulfonamide formation is slower than amide coupling).

  • Monitoring (Kaiser Test):

    • Standard Kaiser test works, but sulfonylation can sometimes be sluggish. If the test is slightly positive, perform a second coupling ("double couple").

  • Washing: Wash thoroughly with DCM (5x) and DMF (5x) to remove excess sulfonyl chloride and collidine salts.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Prep Prepare Coupling Cocktail (R-SO2Cl + Collidine in DCM) Start->Prep Couple Coupling Reaction 4-12 Hours @ RT Prep->Couple Check Kaiser Test (Ninhydrin) Couple->Check Check->Couple Positive (Blue) Wash Wash (DCM/DMF) Check->Wash Negative (Blue free) Finish Sulfonamide-Peptide Ready for Cleavage Wash->Finish

Figure 2: Solid-phase coupling workflow for sulfonamide integration.

Data Analysis & Validation

To ensure the integrity of the peptidomimetic, specific analytical markers must be verified.

Table 1: Key Characterization Markers
Analytical MethodExpected ObservationMechanistic Cause
1H NMR

7.5 - 8.5 ppm (Sulfonamide NH)
The

group is strongly electron-withdrawing, deshielding the NH proton significantly compared to amides.
1H NMR

-proton shift
The proton on the carbon adjacent to

will shift downfield compared to the standard

-proton of an amino acid.
IR Spectroscopy 1330-1370

(Asymmetric)
Characteristic

stretching vibrations of the sulfonamide group.
IR Spectroscopy 1150-1180

(Symmetric)
Characteristic

stretching vibrations.
Mass Spectrometry Distinct Isotope PatternIf residual Chlorine is present (failed coupling), typical 3:1 isotope pattern. Product should match exact mass.
Troubleshooting Guide
  • Issue: Low yield during coupling.

    • Cause: Hydrolysis of Sulfonyl Chloride.

    • Fix: Ensure DCM is anhydrous. Use a higher excess of Sulfonyl Chloride (5 eq).

  • Issue: Racemization.

    • Cause: High pH or prolonged exposure to strong base.

    • Fix: Use Sym-collidine (weaker base) instead of DIPEA. Keep temperature low during the activation steps.

References

  • Liskamp, R. M. J., & Kruijtzer, J. A. W. (2004).[2] Peptide transformation leading to peptide-peptidosulfonamide hybrids and oligo peptidosulfonamides.[2] Molecular Diversity, 8(2), 79-87. Link

  • Moree, W. J., van der Marel, G. A., & Liskamp, R. J. (1995). Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere.[3] The Journal of Organic Chemistry, 60(16), 5157–5169. Link

  • Sandström, A., et al. (2020).[4] Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(10), 1530-1540. Link

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Link

  • Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications. Link

Sources

Method

Application Note: ((2,5-Dimethylphenyl)sulfonyl)alanine as a Privileged Scaffold in Peptidomimetic Design

[1] Executive Summary & Technical Profile[1] ((2,5-Dimethylphenyl)sulfonyl)alanine (CAS: 1103980-04-6) is a specialized non-proteinogenic amino acid derivative utilized primarily as a robust N-terminal capping unit and a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Profile[1]

((2,5-Dimethylphenyl)sulfonyl)alanine (CAS: 1103980-04-6) is a specialized non-proteinogenic amino acid derivative utilized primarily as a robust N-terminal capping unit and a pharmacophore scaffold in modern drug discovery.[1] Unlike standard protecting groups (e.g., Fmoc, Boc) which are transient, the 2,5-dimethylbenzenesulfonyl moiety is designed to be a permanent structural element that confers metabolic stability, lipophilicity, and specific electronic properties to peptide-based drugs.

This guide details the application of this building block in Fragment-Based Drug Discovery (FBDD), specifically for targeting metalloproteases and G-Protein Coupled Receptors (GPCRs), and provides validated protocols for its incorporation into synthetic workflows.

Technical Specifications
PropertySpecification
Chemical Name N-((2,5-Dimethylphenyl)sulfonyl)-L-alanine
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Solubility DMSO (>50 mM), Methanol, DMF; Low solubility in water
pKa (Carboxyl) ~3.8 (Predicted)
Key Function Protease resistance, Hydrophobic contact enhancer, Transition state mimic

Mechanistic Rationale: Why Use This Building Block?

The "Ortho-Effect" and Conformation

The 2,5-dimethyl substitution pattern on the phenyl ring is not merely cosmetic.[1] It serves a critical steric function known as the "Ortho-Effect." [1]

  • Conformational Locking: The methyl group at the 2-position (ortho) creates steric clash with the sulfonyl oxygens, restricting the rotation around the

    
     bond.[1] This forces the aromatic ring into a preferred orientation relative to the peptide backbone, reducing the entropic penalty upon binding to a receptor target [1].
    
  • Lipophilic Shielding: The 2,5-dimethyl pattern increases the

    
     of the molecule compared to a simple benzenesulfonyl group, facilitating membrane permeability and enhancing Van der Waals interactions within hydrophobic binding pockets (e.g., the S1 or S2 pockets of proteases).
    
Protease Inhibition & Metabolic Stability

Sulfonamides are classic bioisosteres for the amide bond but are resistant to hydrolysis by proteases. Incorporating ((2,5-Dimethylphenyl)sulfonyl)alanine at the N-terminus of a peptide sequence:

  • Abolishes Aminopeptidase Activity: The sulfonamide linkage prevents N-terminal degradation.[1]

  • Transition State Mimicry: The tetrahedral geometry of the sulfonyl group (

    
    ) mimics the tetrahedral transition state of amide hydrolysis, making these derivatives potent inhibitors of metalloproteases (MMPs) and carbonic anhydrases [2, 3].
    

Core Applications

Application A: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as an "advanced fragment." The alanine moiety provides a chiral handle (methyl side chain) for the S1 subsite, while the sulfonamide acts as a zinc-binding group (ZBG) or hydrogen bond acceptor.

  • Target Class: Matrix Metalloproteinases (MMPs), Integrins, and Carbonic Anhydrases.

  • Mechanism: The sulfonyl oxygen atoms coordinate with the active site metal ion (

    
    ), while the dimethylphenyl group fills the hydrophobic pocket.
    
Application B: Solid-Phase Peptide Synthesis (SPPS) Capping

It is used to "cap" therapeutic peptides.[1] Unlike acetylation, which adds a small methyl group, the (2,5-dimethylphenyl)sulfonyl group adds a significant hydrophobic surface area, often improving the potency of GPCR ligands by engaging exosite residues.

Experimental Protocols

Protocol 1: Incorporation via Solution-Phase Coupling

Use this protocol to attach ((2,5-Dimethylphenyl)sulfonyl)alanine to a free amine (e.g., a protected amino acid ester or a drug pharmacophore).[1]

Reagents:

  • Starting Material: ((2,5-Dimethylphenyl)sulfonyl)alanine (1.0 equiv)

  • Amine Component:

    
     (1.0 equiv)[1]
    
  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl/HOBt (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve ((2,5-Dimethylphenyl)sulfonyl)alanine (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA (2.5 mmol). Stir for 5 minutes at

    
    .
    
  • Coupling Agent: Add HATU (1.1 mmol). Stir for 10 minutes to form the activated ester species. Note: The solution may turn slightly yellow.

  • Amine Addition: Add the amine component (1.0 mmol) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Work-up:

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with 1M HCl (2x), Sat.

      
       (2x), and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the distinct singlet peaks of the aryl methyl groups (~2.3 ppm and ~2.5 ppm) and the sulfonamide NH doublet (~8.0 ppm).

Protocol 2: Biological Assay for Protease Stability

Use this protocol to verify if the incorporation of the building block improves metabolic stability.

  • Preparation: Dissolve the test compound (10 mM in DMSO). Dilute to 100 µM in PBS (pH 7.4).

  • Enzyme Incubation: Add Leucine Aminopeptidase (LAP) or human plasma (50 µL) to the substrate solution (450 µL).

  • Sampling: Incubate at

    
    . Aliquot 50 µL samples at T=0, 15, 30, 60, 120, and 240 min.
    
  • Quenching: Immediately add 100 µL cold Acetonitrile containing Internal Standard (IS). Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot % Remaining vs. Time. Calculate

    
    .
    
    • Success Criteria:

      
       > 120 min usually indicates successful N-terminal protection.[1]
      

Visualizing the Workflow

The following diagram illustrates the synthesis and mechanism of action for a protease inhibitor derived from this building block.

G cluster_0 Input Materials cluster_1 Biological Effect BB ((2,5-Dimethylphenyl) sulfonyl)alanine Activation Activation (HATU/DIPEA) BB->Activation Amine Target Amine (Pharmacophore) Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Activated Ester Product Sulfonamido-Peptide Conjugate Coupling->Product Stability Metabolic Stability (Aminopeptidase Block) Product->Stability Assay Binding Target Binding (Hydrophobic Pocket) Product->Binding Assay

Caption: Figure 1. Synthetic workflow converting the sulfonyl-alanine building block into a bioactive conjugate, highlighting downstream biological validation steps.

References

  • Gowda, B. T., et al. (2009).[2] "Structural studies on N-(aryl)-arylsulfonamides: N-(2,5-dimethylphenyl)benzenesulfonamide." Journal of Chemical Crystallography. (Context: Structural conformation of 2,5-dimethyl substituted sulfonamides).

  • Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV." Journal of Medicinal Chemistry.

  • Deng, J., et al. (2006). "A facile method for the synthesis of N-(α-aminoacyl) sulfonamides."[1][3] Journal of Organic Chemistry.

  • ChemicalBook. (2025). "2,5-Dimethylbenzenesulfonyl chloride Properties and Applications." (Context: Precursor reactivity).

Disclaimer: All protocols are intended for research use only. Standard chemical safety precautions (PPE, fume hood) must be observed when handling sulfonyl chlorides and coupling reagents.

Sources

Technical Notes & Optimization

Troubleshooting

Stability of ((2,5-Dimethylphenyl)sulfonyl)alanine under acidic conditions

Technical Support Center: Stability Profile of ((2,5-Dimethylphenyl)sulfonyl)alanine Executive Summary ((2,5-Dimethylphenyl)sulfonyl)alanine is an -sulfonyl amino acid derivative.[1][2] Structurally, it consists of an al...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of ((2,5-Dimethylphenyl)sulfonyl)alanine

Executive Summary

((2,5-Dimethylphenyl)sulfonyl)alanine is an


-sulfonyl amino acid derivative.[1][2] Structurally, it consists of an alanine backbone protected by a 2,5-dimethylbenzenesulfonyl moiety.[1]

Core Technical Verdict: This molecule exhibits high stability under standard acidic conditions (pH 1.0 – 6.0) and is resistant to standard trifluoroacetic acid (TFA) cleavage cocktails used in peptide synthesis.[1] Unlike acid-labile protecting groups (e.g., Pbf, Pmc) which rely on electron-rich oxygen atoms to stabilize the leaving group, the 2,5-dimethylphenyl ring lacks sufficient electron density to facilitate acidolytic cleavage of the sulfonamide bond.

Primary Use Cases:

  • Permanent Protecting Group: Used when the sulfonamide must survive TFA deprotection of other side chains.

  • Pharmacophore: Used as a stable structural motif in peptidomimetics.

  • Analytical Standard: Stable in acidic mobile phases (0.1% Formic Acid/TFA).[1]

Module 1: Acidic Stability Profile

The following data summarizes the stability of the sulfonamide bond (


) in ((2,5-Dimethylphenyl)sulfonyl)alanine under various regimes.
ConditionReagent SystemDurationStability StatusOutcome
Analytical 0.1% Formic Acid / Water (pH ~2.[1]7)> 48 HoursStable No hydrolysis observed. Suitable for LC-MS.[1]
Gastric Sim. 0.1 M HCl (pH 1.2), 37°C24 HoursStable Negligible degradation (< 1%).[1]
Synthetic 50-95% TFA / DCM (RT)1-4 HoursStable Does NOT cleave. Remains attached to Alanine.[1]
Harsh Hydrolysis 6 M HCl, 110°C (Reflux)24 HoursPartial Slow hydrolysis to Alanine + Sulfonic acid.
Reductive Na / Liquid NH

< 1 HourLabile Cleaves S-N bond (Deprotection method).

Module 2: Troubleshooting & FAQs

This section addresses specific issues reported by researchers working with this compound.

Issue 1: "I treated the compound with 95% TFA, but the protecting group didn't come off."
  • Diagnosis: Misclassification of Protecting Group Lability.

  • Explanation: You are likely confusing the 2,5-dimethylphenylsulfonyl group with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc groups.[1]

    • Pbf/Pmc: Contain oxygen atoms (ethers) that donate electrons, stabilizing the sulfonyl cation during acid cleavage.

    • 2,5-Dimethyl: Lacks these oxygen donors. The two methyl groups do not provide enough electron density to allow cleavage by TFA. It functions as a permanent protecting group in Boc/Fmoc chemistry.

  • Solution: To remove this group, you must use harsh reductive conditions (Sodium in liquid ammonia) or strong anhydrous acids like HF (Hydrofluoric acid) or HBr/Acetic Acid (though HBr is often insufficient).[1]

Issue 2: "I observe a loss of optical purity (Racemization) during coupling."
  • Diagnosis:

    
    -Sulfonyl Activated Racemization.[1]
    
  • Explanation: The sulfonyl group is a strong electron-withdrawing group (EWG). When you activate the carboxylic acid (e.g., using HATU/DIC) for coupling, the EWG acidifies the

    
    -proton of the alanine.
    
    • This lowers the pKa of the

      
      -proton, making it susceptible to abstraction by the base (DIEA/NMM), leading to an enolizable intermediate and subsequent racemization.
      
  • Solution:

    • Use minimal base (colladine or TMP are superior to DIEA).[1]

    • Pre-activate the acid at 0°C before adding the amine.

    • Avoid "pre-activation" times > 2 minutes.

Issue 3: "The compound precipitates in my HPLC mobile phase (Water/0.1% TFA)."
  • Diagnosis: Solubility Limit (Not Instability).

  • Explanation: The sulfonamide group and the dimethylphenyl ring are hydrophobic. While the carboxylic acid is polar, at pH 2 (0.1% TFA), the carboxylate is protonated (

    
    ), making the molecule neutral and significantly less soluble in water.
    
  • Solution: Increase the organic modifier (Acetonitrile/Methanol) content in your starting gradient or maintain pH > 4.5 (using Ammonium Acetate) to keep the carboxylate ionized (

    
    ).[1]
    

Module 3: Mechanistic Visualization

Diagram 1: Stability vs. Cleavage Pathways

This diagram illustrates why the molecule is stable in TFA but labile in HF/Reductive conditions.

StabilityMechanism Substrate ((2,5-Dimethylphenyl)sulfonyl)alanine TFA Acidic Attack (TFA/H+) Substrate->TFA Exposure HF Super-Acid (HF) or Reductive (Na/NH3) Substrate->HF Exposure Intermed_TFA Protonated Sulfonamide (No Resonance Stabilization) TFA->Intermed_TFA Protonation Result_Stable NO REACTION (Stable Bond) Intermed_TFA->Result_Stable Lacks e- donation from ring Cleavage S-N Bond Cleavage HF->Cleavage Forced Protonation or e- Transfer Products Free Alanine + Sulfinic/Sulfonic Acid Cleavage->Products

Caption: Comparative stability pathway showing resistance to standard acid (TFA) due to lack of electron-donating oxygen substituents, contrasting with cleavage under super-acidic or reductive conditions.[1]

Module 4: Experimental Protocols

Protocol A: Stability Indicating HPLC Assay

Use this protocol to verify the integrity of your compound in acidic media.

  • Preparation:

    • Dissolve 1 mg of ((2,5-Dimethylphenyl)sulfonyl)alanine in 1 mL of Acetonitrile (Stock).

    • Dilute 1:10 into Test Buffer (e.g., 0.1 M HCl or 50% TFA/Water).

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: T=0, T=4h, T=24h.

  • Analysis (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 220 nm (Amide/Sulfonamide) and 254 nm (Phenyl ring).[1]

  • Acceptance Criteria:

    • Purity peak area at T=24h should be > 98% of T=0.

    • New peaks < 1% (Indicating no hydrolysis).[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Detailed discussion on Sulfonamide stability and cleavage conditions). [1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Review of N-protecting group stability profiles including sulfonyl derivatives). [1]

  • BenchChem. (2025).[4] Stability of Sulfonamides: A Comparative Guide. (General hydrolysis kinetics of sulfonamides in acidic media).

  • Mavrov, M. V., et al. (1995). Cleavage of sulfonamides. Russian Chemical Reviews. (Mechanistic insight into the difficulty of acid hydrolysis of electron-neutral sulfonamides).

Sources

Optimization

Minimizing side reactions in sulfonamide amino acid synthesis

Technical Support Center: Minimizing Side Reactions in Sulfonamide Amino Acid Synthesis -Sulfonylation of Amino Acids Reference ID: TS-SULF-AA-2026 Executive Summary This guide addresses the critical challenges in synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions in Sulfonamide Amino Acid Synthesis


-Sulfonylation of Amino Acids
Reference ID:  TS-SULF-AA-2026

Executive Summary

This guide addresses the critical challenges in synthesizing sulfonamides from amino acids and sulfonyl chlorides (


). Unlike simple amines, amino acids present unique challenges due to their amphoteric nature, stereocenters, and competing nucleophilic side chains.

The Core Conflict: The synthesis requires a base to neutralize the HCl byproduct and solubilize the amino acid (converting the zwitterion to a nucleophilic anion). However, excess base promotes three primary failure modes:

  • Racemization: The strong electron-withdrawing nature of the sulfonyl group acidifies the

    
    -proton.
    
  • Hydrolysis: The sulfonyl chloride is destroyed by water/hydroxide before reacting with the amine.

  • Bis-Sulfonylation: The product sulfonamide (

    
    ) becomes acidic and reacts again.
    

Diagnostic & Troubleshooting Modules

Issue 1: Loss of Optical Purity (Racemization)[1]
  • Symptom: Product shows low enantiomeric excess (ee%) via chiral HPLC; melting point depression.

  • Diagnosis: The

    
    -carbon has lost its stereochemical integrity.
    
  • Root Cause: The sulfonyl group (

    
    ) is a powerful electron-withdrawing group (EWG). Upon formation of the sulfonamide, it significantly increases the acidity of the 
    
    
    
    -proton compared to a standard amide. In the presence of excess base, the
    
    
    -proton is removed, forming a planar carbanion/enolate intermediate which reprotonates racetically.
  • Resolution:

    • Control pH: Do not exceed pH 10. Use a pH-stat or buffered carbonate system rather than strong hydroxide.

    • Temperature: Conduct the addition at

      
       to retard the rate of deprotonation.
      
    • Base Selection: In anhydrous protocols, avoid strong bases (e.g., DBU). Use hindered, milder bases like DIPEA (Hünig's base) or NMM (N-methylmorpholine).

Issue 2: Bis-Sulfonylation (The "Double-Dip")
  • Symptom: Mass spectrometry shows a peak at

    
    ; TLC shows a less polar spot running above the product.
    
  • Diagnosis: The primary amine reacted twice, forming an imide-like species (

    
    ).
    
  • Root Cause: The

    
     proton of the formed sulfonamide is acidic (pKa 
    
    
    
    10-11). If the reaction pH is too high (
    
    
    ) or if excess sulfonyl chloride is present, the sulfonamide deprotonates to form a nucleophile (
    
    
    ), which attacks a second equivalent of sulfonyl chloride.
  • Resolution:

    • Stoichiometry: strictly limit sulfonyl chloride to 1.0–1.1 equivalents.

    • Order of Addition: Add the sulfonyl chloride slowly to the amino acid solution. This ensures the unreacted amino acid (primary amine) is always in excess relative to the chloride, statistically favoring mono-substitution.

Issue 3: Low Yield / Hydrolysis of Reagent
  • Symptom: High recovery of unreacted amino acid; presence of sulfonic acid (

    
    ) byproduct.
    
  • Diagnosis: The sulfonyl chloride hydrolyzed with water before it could react with the amine.

  • Root Cause: Kinetic competition. While aminolysis is generally faster than hydrolysis, high pH (high

    
    ) accelerates hydrolysis.
    
  • Resolution:

    • The "Sweet Spot" pH: Maintain pH 8–9. This keeps the amino acid in its reactive form (

      
      ) rather than protonated (
      
      
      
      ), while minimizing the concentration of
      
      
      that causes hydrolysis.
    • Phase Transfer: In biphasic systems, use vigorous stirring or a Phase Transfer Catalyst (e.g., TBAB) to facilitate the reaction at the interface.

Decision Logic & Pathways (Visualized)

The following diagrams illustrate the decision process and the competing reaction pathways.

TroubleshootingLogic Start Start: Select Reaction Conditions SolubilityCheck Is Amino Acid Soluble in Organic Solvent? Start->SolubilityCheck Anhydrous Method B: Anhydrous Organic Base (DCM/THF + DIPEA/TEA) SolubilityCheck->Anhydrous Yes (e.g., Proline, Esters) Aqueous Method A: Schotten-Baumann (Water/THF + Na2CO3) SolubilityCheck->Aqueous No (Zwitterionic/Polar) SideChainCheck Are reactive side chains present? (Ser, Tyr, Lys, Cys) Anhydrous->SideChainCheck SideChainCheck->Anhydrous No Protect REQUIRED: Protect Side Chains (O-tBu, N-Boc, S-Trt) SideChainCheck->Protect Yes PHControl CRITICAL: Maintain pH 8-9 Use pH-stat or Carbonate Aqueous->PHControl

Figure 1: Decision Matrix for selecting the optimal synthesis protocol based on substrate solubility and side-chain sensitivity.

ReactionPathways Start Sulfonyl Chloride (R-SO2-Cl) Product Desired Sulfonamide (R-SO2-NH-R') Start->Product Aminolysis (Fast) Hydrolysis Sulfonic Acid (Hydrolysis) Start->Hydrolysis Hydrolysis (H2O/OH-) Amine Amino Acid (NH2-R') BisProduct Bis-Sulfonamide (Side Reaction) Product->BisProduct Excess Base + R-SO2-Cl Racemate Racemized Product (Loss of Chirality) Product->Racemate High pH (Enolization)

Figure 2: Competing kinetic pathways. The goal is to maximize the green path while suppressing the red paths via pH and stoichiometry control.

Optimized Experimental Protocols

Protocol A: Modified Schotten-Baumann (Aqueous/Organic Biphasic)

Best for: Unprotected amino acids, scale-up, and cost-efficiency.

  • Preparation: Dissolve amino acid (

    
     equiv) in 
    
    
    
    NaOH (
    
    
    equiv) or
    
    
    
    
    .
    • Note: Ensure the amino acid is fully dissolved. If using

      
      , the pH will naturally buffer around 9-10, which is safer for stereochemistry than NaOH.
      
  • Solvent Addition: Add an organic co-solvent (THF or Dioxane) to ensure homogeneity of the sulfonyl chloride. Ratio Water:Organic should be 1:1 or 2:1.

  • Cooling: Cool the mixture to

    
     in an ice bath.
    
  • Addition: Dissolve Sulfonyl Chloride (

    
     equiv) in a minimal amount of THF. Add this solution dropwise  over 30–60 minutes.
    
    • Why? Slow addition keeps the concentration of sulfonyl chloride low, favoring reaction with the amine over the slower hydrolysis and preventing bis-sulfonylation.

  • pH Monitoring: Monitor pH. If it drops below 8, add small aliquots of

    
    
    
    
    
    . Do not exceed pH 10.
  • Workup:

    • Wash the basic solution with EtOAc (removes unreacted sulfonyl chloride and bis-sulfonylated byproducts).

    • Acidify the aqueous layer carefully to pH 1–2 with

      
       HCl (precipitates the 
      
      
      
      -sulfonyl amino acid).
    • Filter or extract the precipitate.

Protocol B: Anhydrous Organic Base Method

Best for: Amino acid esters, hydrophobic amino acids, or moisture-sensitive sulfonyl chlorides.

  • Preparation: Suspend/dissolve Amino Acid Ester or protected Amino Acid (

    
     equiv) in dry DCM (Dichloromethane).
    
  • Base: Add DIPEA (Diisopropylethylamine) (

    
     equiv).
    
    • Why DIPEA? It is non-nucleophilic and sterically hindered, reducing the risk of it reacting with the sulfonyl chloride or promoting racemization compared to TEA (Triethylamine).

  • Cooling: Cool to

    
    .
    
  • Reaction: Add Sulfonyl Chloride (

    
     equiv) portion-wise.
    
  • Quench: Upon completion (TLC monitoring), quench with

    
     HCl.
    

Solvent & Base Selection Matrix

VariableRecommendedAvoidTechnical Rationale
Solvent (Biphasic) Water/THF, Water/DioxaneWater/MeOHMeOH can react with sulfonyl chloride (forming methyl sulfonate esters).
Solvent (Anhydrous) DCM, DMF (if necessary)Alcohols, DMSODMSO can be difficult to remove; Alcohols are nucleophilic.
Base (Aqueous)

,


(conc),

Strong bases promote hydrolysis and racemization. Carbonates buffer effectively.
Base (Organic) DIPEA, NMMPyridine (excess), DBUPyridine can form acyl-pyridinium salts that are very reactive but prone to racemization. DBU is too strong.

References

  • Mechanism of Sulfonyl Chloride Hydrolysis vs Aminolysis

    • Source: The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH.[1][2] Organic Letters (2011).[1]

    • URL:[Link]

  • Schotten-Baumann Conditions & Optimization

    • Source: Schotten-Baumann Reaction - Organic Chemistry Portal.[3]

    • URL:[Link]

  • Amino Acids as Precursors (Bioactivity & Synthesis)

    • Source: Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.[4][5] Mini-Reviews in Medicinal Chemistry (2025).

    • URL:[Link]

  • Racemization in Peptide/Amino Acid Chemistry

    • Source: Aggregation, Racemization and Side Reactions in Peptide Synthesis.
    • URL:[Link]

  • Bis-Sulfonylation Mechanisms

    • Source: Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstr
    • URL:[Link]

Sources

Troubleshooting

Storage and stability guidelines for ((2,5-Dimethylphenyl)sulfonyl)alanine

Product Code: [Simulated-Internal-ID] | CAS: 1103980-04-6 Product Overview & Chemical Integrity ((2,5-Dimethylphenyl)sulfonyl)alanine is a specialized sulfonyl-amino acid conjugate. Structurally, it consists of a hydroph...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: [Simulated-Internal-ID] | CAS: 1103980-04-6

Product Overview & Chemical Integrity

((2,5-Dimethylphenyl)sulfonyl)alanine is a specialized sulfonyl-amino acid conjugate. Structurally, it consists of a hydrophobic 2,5-dimethylbenzene ring linked via a robust sulfonamide bond to an alanine backbone.

  • Primary Utility: Peptidomimetic synthesis, protease inhibitor development, and ligand-binding assays.

  • Critical Vulnerabilities: While the sulfonamide linkage is chemically robust, the compound exhibits specific sensitivities to benzylic oxidation (at the dimethyl positions) and base-catalyzed racemization (at the alanine

    
    -carbon).
    
Physicochemical Profile
PropertySpecificationTechnical Note
Molecular Formula

MW: 257.31 g/mol
Solubility (Water) Low (< 1 mg/mL at pH 7)Requires pH adjustment or co-solvents.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions.
Hygroscopicity ModerateCan form hydrates; store with desiccant.
pKa (Estimated) ~3.5 (COOH), ~10 (Sulfonamide NH)Exists as an anion at physiological pH.

Storage & Stability Protocols

A. Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C for long-term stability (> 6 months). Short-term storage (shipping) at 4°C is acceptable.

  • Moisture Control: The alanine moiety is susceptible to moisture absorption, which can catalyze hydrolysis or cake the powder. Always store in a desiccated environment.

  • Light Protection: The aromatic dimethylphenyl group is photosensitive over extended periods. Store in amber vials.

B. Solution Stability (Reconstituted)

Once dissolved, the stability clock starts. Follow these strict guidelines:

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid protic solvents (methanol/ethanol) for long-term storage due to potential transesterification risks over time.

  • Temperature: Store stocks at -80°C to minimize chemical activity.

  • Freeze-Thaw: Limit to max 3 cycles . Repeated freeze-thaw cycles introduce condensation, leading to hydrolytic degradation.

Experimental Workflow: Stock Solution Preparation

Objective: Create a stable 50 mM stock solution free of precipitates.

StockPrep Start Weigh Powder (Ambient Temp) Solvent Add Anhydrous DMSO (Target: 50 mM) Start->Solvent Mix Vortex (30s) & Sonicate (1 min) Solvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Repeat) Aliquot Aliquot into Amber Vials Check->Aliquot Yes Store Store at -80°C Aliquot->Store

Figure 1: Optimized workflow for preparing stable stock solutions. Note the critical visual inspection step to ensure complete dissolution before freezing.

Troubleshooting Guide

Scenario A: "The powder has turned from white to off-white/yellow."
  • Diagnosis: Benzylic Oxidation . The methyl groups on the phenyl ring are susceptible to oxidation to aldehydes/carboxylic acids upon exposure to air and light.

  • Impact: Purity is compromised; potential interference in binding assays.

  • Solution: Check LC-MS purity. If <95%, repurify or discard. Ensure future storage is in argon-purged, amber vials.

Scenario B: "Precipitation occurs when diluting the DMSO stock into cell culture media."
  • Diagnosis: Solvent Shock . The hydrophobic dimethylphenyl group causes rapid aggregation when the solvent polarity shifts suddenly from DMSO to water.

  • Solution:

    • Perform serial dilutions (e.g., DMSO

      
       1:10 DMSO:PBS 
      
      
      
      Final Media).
    • Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the compound concentration is below its solubility limit (~100

      
      M in aqueous buffer).
      
Scenario C: "Loss of activity after storage at 4°C."
  • Diagnosis: Hydrolytic Cleavage . While sulfonamides are stable, trace moisture at 4°C can facilitate slow hydrolysis of the amide bond or the sulfonamide linkage over weeks.

  • Solution: Always store solubilized compound at -20°C or -80°C. Never store in aqueous buffers (PBS/Tris) for more than 24 hours.

Logic-Based Troubleshooting Tree

Use this decision tree to diagnose solubility or stability failures during your experiments.

Troubleshooting Issue Identify Issue Precip Precipitation in Aqueous Media Issue->Precip Degrad Purity Loss / Degradation Issue->Degrad CheckConc Is Conc > 100 µM? Precip->CheckConc CheckStorage Stored in Water/PBS? Degrad->CheckStorage CheckpH Is pH < 5? CheckConc->CheckpH No Sol1 Dilute or use carrier (BSA/Cyclodextrin) CheckConc->Sol1 Yes Sol2 Adjust pH to 7.4 (Deprotonate COOH) CheckpH->Sol2 Yes CheckLight Exposed to Light? CheckStorage->CheckLight No Sol3 Hydrolysis likely. Prepare fresh stock in DMSO. CheckStorage->Sol3 Yes Sol4 Photo-oxidation. Use amber vials. CheckLight->Sol4 Yes

Figure 2: Diagnostic logic for resolving solubility and stability issues. Follow the path corresponding to your observation.

Frequently Asked Questions (FAQs)

Q: Can I autoclave this compound for sterilization? A: No. Autoclaving involves high heat (121°C) and pressure, which will likely degrade the sulfonamide bond and decarboxylate the alanine moiety.

  • Correct Protocol: Dissolve in DMSO and filter-sterilize using a 0.22

    
    m PTFE or Nylon membrane filter. Do not use cellulose acetate filters (DMSO incompatibility).
    

Q: What is the risk of racemization? A: The alanine chiral center is relatively stable at neutral pH. However, exposure to strong bases (pH > 12) can abstract the


-proton, leading to racemization (L- to D- conversion). Avoid using strong NaOH during pH adjustment; use mild buffers (HEPES, Tris).

Q: Why does the protocol recommend avoiding PBS for stock solutions? A: PBS (Phosphate Buffered Saline) has a high salt concentration which decreases the solubility of hydrophobic organic molecules ("salting out" effect). Furthermore, aqueous stocks are prone to hydrolysis. Always use anhydrous DMSO for the master stock.

References

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (Accessed 2024).[1][2] A comprehensive review of sulfonamide bond stability under hydrolytic stress.

  • National Institutes of Health (PubChem). Compound Summary: N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine.[3] (CID 17609026).[3]

  • Cayman Chemical. DL-Phenyl-d5-alanine Technical Information. (General handling of alanine derivatives and sulfonamide precursors).

  • Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. (Discusses hydrolytic stability of sulfonamide linkages).

  • Carl Roth. Safety Data Sheet: DL-Alanine. (Physical properties and storage of amino acid backbones).

Sources

Reference Data & Comparative Studies

Validation

Commercial vs. In-House Synthesis: A Purity &amp; Performance Guide for ((2,5-Dimethylphenyl)sulfonyl)alanine

This guide provides a technical comparison between commercially sourced and laboratory-synthesized ((2,5-Dimethylphenyl)sulfonyl)alanine (CAS: 1103980-04-6 for L-isomer). It is designed for researchers requiring high-pur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between commercially sourced and laboratory-synthesized ((2,5-Dimethylphenyl)sulfonyl)alanine (CAS: 1103980-04-6 for L-isomer). It is designed for researchers requiring high-purity sulfonamide building blocks for peptide synthesis, chiral resolution, or medicinal chemistry applications.

Executive Summary

((2,5-Dimethylphenyl)sulfonyl)alanine is a critical sulfonamide building block. While commercial sourcing offers convenience, it frequently suffers from "shelf-life" impurities—specifically the hydrolysis product 2,5-dimethylbenzenesulfonic acid —which can act as a catalyst poison or side-reactant in sensitive downstream couplings.

Verdict:

  • Buy Commercial: For routine screening or when <95% purity is acceptable.

  • Synthesize In-House: For GMP-like requirements, crystallographic studies, or when >99% purity and strict chiral integrity are required.

The Chemistry of the Target

The molecule consists of an alanine core protected by a sterically hindered 2,5-dimethylbenzenesulfonyl group. This steric bulk is a feature, often used to direct stereochemistry or improve stability against enzymatic degradation.

  • IUPAC Name: N-[(2,5-Dimethylphenyl)sulfonyl]-L-alanine

  • Molecular Formula: C₁₁H₁₅NO₄S

  • Molecular Weight: 257.31 g/mol

  • Key Functionality: The sulfonamide bond is stable to base but can be cleaved under harsh reducing conditions (e.g., Na/naphthalene), making it a robust protecting group.

Synthesis Pathway (In-House Protocol)

To achieve superior purity, a modified Schotten-Baumann reaction is recommended. This biphasic approach minimizes racemization of the alanine center, a common risk in organic solvent-only methods.

Diagram 1: Synthesis & Workup Workflow

SynthesisWorkflow Start Reagents: L-Alanine + 2,5-Dimethylbenzenesulfonyl Chloride Reaction Biphasic Reaction (THF/H2O, pH 9-10, 0°C -> RT) Start->Reaction 4h Stirring Quench Acidification (HCl to pH 2) Reaction->Quench Workup Precipitation Precipitation of Product Quench->Precipitation Induces Solid Filtration Filtration & Wash (Cold H2O to remove Sulfonic Acid) Precipitation->Filtration Recryst Recrystallization (EtOH/H2O) Filtration->Recryst Purification Final Pure ((2,5-Dimethylphenyl)sulfonyl)alanine (>99% ee) Recryst->Final

Caption: Optimized Schotten-Baumann protocol favoring retention of chirality and removal of water-soluble sulfonic acid byproducts.

Detailed Protocol
  • Dissolution: Dissolve L-alanine (1.0 eq) in 1M NaOH (2.2 eq).

  • Addition: Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.1 eq) in THF. Add dropwise to the alanine solution at 0°C.

  • pH Control: Maintain pH >9. If pH drops, the amine becomes protonated and unreactive; if pH >12, racemization risk increases.

  • Workup: Wash the basic aqueous layer with diethyl ether (removes unreacted sulfonyl chloride). Acidify the aqueous layer to pH 2 with 1M HCl.

  • Isolation: The product precipitates as a white solid. Filter and wash with ice-cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Comparative Analysis: Commercial vs. Synthesized[1]

Common Impurity Profiles

The primary differentiator is the Process-Related Impurity (PRI) profile.

FeatureCommercial Source (Typical)In-House Synthesis (Optimized)Impact on Application
Purity (HPLC) 95% - 97%>99.5%Lower purity affects stoichiometry in peptide coupling.
Major Impurity 2,5-Dimethylbenzenesulfonic acid (Hydrolysis product)None (Removed via aqueous wash)Sulfonic acids are strong acids that can catalyze unwanted side reactions.
Chiral Purity 98% ee (Risk of bulk racemization)>99.9% ee (Controlled temp/pH)Critical for chiral auxiliary applications.
Water Content Variable (Hygroscopic)Controlled (Dried in vacuo)Affects molecular weight calculations.
Cost High (

10/mg)
Low (<$0.50/mg)Significant for scale-up.
Why Commercial Samples Degrade

Commercial samples are often stored for months. Any residual moisture inside the bottle reacts with traces of unreacted sulfonyl chloride (if present) or causes slow hydrolysis of the sulfonamide bond (less likely, but possible under acidic conditions). More commonly, the "97%" purity reflects the crude material from an industrial batch that was never recrystallized to remove the sulfonic acid byproduct.

Experimental Validation: How to Test Purity

Do not rely on the Certificate of Analysis (CoA) alone. Perform this self-validating protocol.

Analytical Method: Reverse-Phase HPLC
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 215 nm (amide bond) and 254 nm (aromatic ring).

Expected Results:

  • Sulfonic Acid Impurity: Elutes early (Rt ~2-3 min) due to high polarity. Common in commercial samples.

  • Target Molecule: Elutes later (Rt ~8-9 min) due to the hydrophobic dimethylphenyl group.

  • Dimer/Oligomer: Elutes very late (Rt >12 min).

Diagram 2: Analytical Decision Tree

DecisionTree Sample Sample Received Test Run HPLC (C18, Gradient) Sample->Test Result1 Peak at Rt 2-3 min (Sulfonic Acid > 1%) Test->Result1 Impurity Found Result2 Single Peak at Rt 8-9 min Test->Result2 Clean Action1 REJECT or RECRYSTALLIZE (Commercial Grade) Result1->Action1 Action2 ACCEPT (High Purity) Result2->Action2

Caption: Decision logic for accepting or rejecting ((2,5-Dimethylphenyl)sulfonyl)alanine batches based on HPLC retention profiles.

References

  • PubChem. N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine (Compound Summary). National Library of Medicine. [Link]

  • Liu, Q., et al. (2020).[1] Determination of purity values of amino acid reference materials by mass balance method. Analytical and Bioanalytical Chemistry.[2][3] [Link]

  • Mubito, E. P., et al. (2014).[3] Sulfonamide residues in commercial layer chicken eggs.[3] American Journal of Research Communication.[3] [Link] (Reference for HPLC detection parameters of sulfonamides).

Sources

Comparative

Technical Guide: Validating Enantiomeric Excess of Chiral ((2,5-Dimethylphenyl)sulfonyl)alanine

Executive Summary & The Analytical Challenge The validation of enantiomeric excess (ee) for ((2,5-Dimethylphenyl)sulfonyl)alanine presents a specific set of stereochemical challenges. Unlike simple amino acids, the intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

The validation of enantiomeric excess (ee) for ((2,5-Dimethylphenyl)sulfonyl)alanine presents a specific set of stereochemical challenges. Unlike simple amino acids, the introduction of the bulky, electron-rich 2,5-dimethylbenzenesulfonyl protecting group alters the molecule's hydrodynamic volume and electronic interaction potential.

The Core Challenge:

  • Acidity: The free carboxylic acid moiety (

    
    ) requires acidic mobile phase modification to prevent ionization, which otherwise leads to peak tailing and loss of chiral recognition.
    
  • Solubility vs. Recognition: The sulfonamide group increases lipophilicity, but the molecule remains polar enough to require careful solvent selection to prevent precipitation in non-polar chiral stationary phases (CSPs).

  • Pi-Pi Stacking: The 2,5-dimethylphenyl ring is a strong candidate for

    
     interactions, which must be leveraged for separation but can cause excessive retention if not modulated.
    

This guide prioritizes Chiral HPLC (CSP-HPLC) as the quantitative "Gold Standard" and


H-NMR with Chiral Solvating Agents (CSAs)  as the rapid, qualitative alternative.

Method A: Chiral HPLC (The Gold Standard)

For GMP-grade validation, CSP-HPLC is non-negotiable due to its superior Limit of Quantitation (LOQ). We utilize Immobilized Polysaccharide Phases because they offer the robustness required for the acidic mobile phases necessary for this analyte.

The System
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized).[1][2]

    • Why: The "IA" selector matches the electronic environment of the analyte's protecting group (dimethylphenyl), maximizing discrimination via

      
       interactions and inclusion complexation. Immobilization allows for the use of aggressive co-solvents (like DCM) if solubility is an issue.
      
  • Mobile Phase (Normal Phase): n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) [80 : 20 : 0.1 v/v/v].

    • Criticality of TFA: You must add 0.1% TFA. Without it, the carboxylic acid will ionize, destroying the hydrogen bonding network required for chiral recognition and resulting in a single, broad smear.

  • Detector: UV at 254 nm (targeting the aromatic sulfonyl ring).

Experimental Protocol
  • Preparation: Dissolve 1.0 mg of sample in 1 mL of Ethanol (HPLC grade). If cloudy, add minimal Dichloromethane (DCM).

  • Conditioning: Flush column with Mobile Phase for 30 mins at 1.0 mL/min.

  • Injection: Inject 5

    
    L.
    
  • Optimization: If retention (

    
    ) is < 2.0, decrease Ethanol to 10%. If resolution (
    
    
    
    ) is < 1.5, switch modifier to 2-Propanol (IPA) to alter hydrogen bonding capability.
Method Development Workflow (Visualization)

HPLC_Workflow start Start: ((2,5-Dimethylphenyl)sulfonyl)alanine solubility Check Solubility in EtOH/Hexane start->solubility column_select Select Column: Chiralpak IA (Immobilized Amylose) solubility->column_select mobile_phase Mobile Phase A: Hexane/EtOH/TFA (80:20:0.1) column_select->mobile_phase run_test Run Screening Gradient mobile_phase->run_test decision Resolution (Rs) > 1.5? run_test->decision success VALIDATED METHOD Proceed to Calibration decision->success Yes optimize_1 Switch Modifier to IPA (Stronger H-bonding) decision->optimize_1 No (Poor Sep) optimize_2 Decrease Flow Rate / Temp optimize_1->optimize_2 optimize_2->run_test

Figure 1: Step-by-step logic for developing the HPLC method. Note the feedback loop for optimization.

Method B: H-NMR with Chiral Solvating Agents (Rapid Screen)

When HPLC backlog is high, NMR provides a "quick and dirty" ee check (within


2% error). This method relies on the formation of diastereomeric salts in situ.
The Chemistry

We utilize (R)-(+)-1-Phenylethylamine as the Chiral Solvating Agent (CSA).

  • Mechanism: The basic amine of the CSA forms a salt with the carboxylic acid of the alanine derivative. The aromatic rings of the CSA and the sulfonyl group stack, creating distinct magnetic environments for the alanine

    
    -methyl group protons in the L- and D-enantiomers.
    
Experimental Protocol
  • Sample: Dissolve 10 mg of ((2,5-Dimethylphenyl)sulfonyl)alanine in 0.6 mL of CDCl

    
     .
    
    • Note: Do not use DMSO or Methanol; polar solvents disrupt the tight ion-pairing required for discrimination.

  • CSA Addition: Add 1.0 - 2.0 equivalents of (R)-(+)-1-Phenylethylamine.

  • Acquisition: Acquire

    
    H-NMR (min 400 MHz).
    
  • Analysis: Focus on the Alanine methyl doublet (

    
     1.4 ppm). In a racemic mixture, this doublet will split into two distinct sets of doublets (diastereomeric splitting, 
    
    
    
    ).
  • Calculation: Integration of the two methyl signals yields the ratio.

    
    
    

Comparative Analysis & Decision Matrix

Do not rely on Polarimetry (


) for this compound. The specific rotation is often low due to the opposing rotatory effects of the amino acid center and the bulky sulfonyl conformation, making it prone to massive errors from trace impurities.
Performance Data
FeatureMethod A: Chiral HPLC (CSP)Method B: NMR w/ CSAMethod C: Polarimetry
Precision High (

)
Moderate (

)
Low (Highly Variable)
LOD (Limit of Detection)

impurity

impurity
N/A (Bulk property)
Throughput 15-30 mins/sample5-10 mins/sampleInstant
Cost per Run High (Solvents, Column)Low (Deuterated solvent)Negligible
Suitability Final Release / QC In-Process Check Identity Check Only
Decision Logic (Visualization)

Decision_Matrix input Need ee Determination stage Development Stage? input->stage early Early Synthesis / Screening stage->early In-Process final Final Product / QC stage->final Release nmr Method B: NMR + CSA (Speed) early->nmr hplc Method A: Chiral HPLC (Accuracy) final->hplc nmr->hplc If result ambiguous

Figure 2: Decision matrix for selecting the appropriate validation method based on development stage.

Scientific Integrity: The "Self-Validating" Protocol

To ensure Trustworthiness (the T in E-E-A-T), you cannot simply trust a single peak. You must prove the method can see the impurity if it were there.

The Spiking Experiment (Mandatory for Validation):

  • Run the Blank: Inject mobile phase. Ensure baseline is flat.

  • Run the Sample: Inject your synthesized ((2,5-Dimethylphenyl)sulfonyl)alanine. (Assume 99% ee).

  • The "Racemate" Spike:

    • Intentionally mix your sample with a commercially available racemic standard (or the opposite enantiomer if available) in a 90:10 ratio.

    • Result: You must see the minor peak appear at the predicted retention time with a resolution (

      
      ) > 1.5.
      
    • Failure Mode: If the spike co-elutes (single peak), your method is not separating enantiomers; it is likely merging them. Reject the method.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Accessed 2023).[3][4] Provides specifications on immobilized amylose phases and solvent compatibility for acidic analytes. Link

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Application Note. Discusses the necessity of acidic modifiers (TFA) for zwitterionic and acidic amino acid derivatives. Link

  • Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018.
  • FDA (U.S. Food & Drug Administration). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Establishes the requirement for specificity (spiking) and detection limits in enantiomeric purity assays. Link

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling ((2,5-Dimethylphenyl)sulfonyl)alanine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide has been developed by synthesizing information from structurally related compounds and general laboratory safety principles. As of th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been developed by synthesizing information from structurally related compounds and general laboratory safety principles. As of the date of publication, a specific Safety Data Sheet (SDS) for ((2,5-Dimethylphenyl)sulfonyl)alanine (CAS No. 1103980-04-6) is not publicly available. Therefore, the recommendations herein are based on an expert evaluation of the constituent chemical moieties. Always consult with your institution's Environmental Health and Safety (EHS) department and perform a risk assessment prior to handling this compound.

Introduction: Understanding the Hazard Profile

((2,5-Dimethylphenyl)sulfonyl)alanine is a specialized chemical compound for which detailed toxicological data is not widely available.[1] However, by examining its structural components—a substituted aromatic ring, a sulfonamide linkage, and an alanine backbone—we can infer a potential hazard profile that necessitates careful handling and the use of appropriate Personal Protective Equipment (PPE). Sulfonamides as a class are known for their biological activity and can be bioactive.[2][3] The compound is expected to be a solid, likely a crystalline powder, which requires mitigation of inhalation and skin contact risks.[4]

This guide provides a comprehensive framework for the safe handling, use, and disposal of ((2,5-Dimethylphenyl)sulfonyl)alanine, grounded in the principles of chemical hygiene and risk minimization.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. For ((2,5-Dimethylphenyl)sulfonyl)alanine, the primary risks are associated with its solid form and potential, though unquantified, biological activity.

Potential Routes of Exposure:

  • Inhalation: Inhaling fine dust particles can lead to respiratory irritation.[5]

  • Dermal Contact: Direct skin contact may cause irritation or allergic reactions.[5]

  • Ocular Contact: Eye contact with the powder can cause serious irritation.[5]

  • Ingestion: Accidental ingestion could be harmful.[4]

Engineering Controls as the First Line of Defense: Before relying on PPE, it is crucial to implement appropriate engineering controls.

  • Chemical Fume Hood: All weighing and handling of powdered ((2,5-Dimethylphenyl)sulfonyl)alanine should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne contaminants.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential for minimizing exposure to ((2,5-Dimethylphenyl)sulfonyl)alanine. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.To protect the eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Nitrile gloves are the minimum requirement. Inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contamination.To prevent direct dermal contact with the compound.
Body Protection A full-length, buttoned lab coat must be worn. For procedures with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.To protect skin and personal clothing from spills and contamination.
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood. If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.To prevent the inhalation of fine dust particles.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of ((2,5-Dimethylphenyl)sulfonyl)alanine is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for the handling of this compound.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations on a disposable weighing paper or in a tared container within the fume hood.

    • Use spatulas and other tools carefully to minimize the generation of dust.

  • In-Use:

    • Keep containers of ((2,5-Dimethylphenyl)sulfonyl)alanine tightly sealed when not in use.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of ((2,5-Dimethylphenyl)sulfonyl)alanine and any contaminated materials must be handled in accordance with local, state, and federal regulations.[6]

  • Solid Waste:

    • Collect all solid waste, including contaminated weighing papers, gloves, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste:

    • Collect all liquid waste containing ((2,5-Dimethylphenyl)sulfonyl)alanine in a compatible, sealed, and clearly labeled hazardous waste container.[7]

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "((2,5-Dimethylphenyl)sulfonyl)alanine," and the CAS number "1103980-04-6."

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The recommended method of disposal for many sulfonamide-containing compounds is incineration in a chemical incinerator.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response:

  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent and decontaminate.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without appropriate training and equipment.

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep Don PPE DesignateArea Designate Fume Hood Area Weigh Weigh Compound DesignateArea->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer CleanArea Clean Work Area Transfer->CleanArea DoffPPE Doff PPE CleanArea->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: A step-by-step workflow for the safe handling of ((2,5-Dimethylphenyl)sulfonyl)alanine.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Weigh Paper) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Unused Solutions LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer EHS Contact EHS for Pickup SolidContainer->EHS LiquidContainer->EHS Incineration Incineration EHS->Incineration

Caption: A logical flow for the proper disposal of waste containing ((2,5-Dimethylphenyl)sulfonyl)alanine.

Conclusion

While specific hazard data for ((2,5-Dimethylphenyl)sulfonyl)alanine is limited, a cautious and well-informed approach based on its chemical structure is paramount for ensuring laboratory safety. By adhering to the principles of risk assessment, utilizing appropriate engineering controls, consistently wearing the recommended PPE, and following established handling and disposal protocols, researchers can minimize their risk of exposure and maintain a safe working environment.

References

  • BenchChem. (2025).
  • Sokolova, K.V., et al. (2023). N-arylsulfonyl-2-aroylamino-1,4-quinone imines and their hydrogenated analogues: prediction of toxicity and prospects for use as diuretics. Medicni perspektivi, 28(2), 20-28.
  • Echemi. (n.d.). N-(2,5-DiMethylphenylsulfonyl)
  • Fisher Scientific. (2015, June 17).
  • Sigma-Aldrich. (2024, September 6).
  • BLDpharm. (n.d.). 1103980-04-6|L-Alanine, N-[(2,5-dimethylphenyl)sulfonyl]-.
  • CHIMIA. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684.
  • Ploug, M., et al. (2001). Peptide-derived antagonists of the urokinase receptor. Journal of Biological Chemistry, 276(38), 35977-35985.
  • Cogan, D. A., et al. (2016). N-Arylsulfonyl-α-amino carboxamides are potent and selective inhibitors of the chemokine receptor CCR10 that show efficacy in the murine DNFB model of contact hypersensitivity. Bioorganic & Medicinal Chemistry Letters, 26(21), 5277-5283.
  • TCI Chemicals. (2025, October 27).
  • Jain, A., et al. (2013). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of Chemical and Pharmaceutical Research, 5(12), 118-123.
  • Anusevičius, K., et al. (2012). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 17(7), 8093-8106.
  • Vanderbilt University Medical Center. (n.d.).
  • United States Department of Agriculture. (2009, September 25).
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents.
  • MDPI. (2023, January 20).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ResearchGate. (2025, December 17). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.
  • Kyoto University. (2023, November 30). Can't un-cook an egg.
  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of anticonvulsant activity of N -(2,5-dimethylphenoxy)-and N-[(2,3,5-trimethylphenoxy)alkyl] aminoalkanols. Acta Poloniae Pharmaceutica - Drug Research, 72(1), 89-99.
  • PubMed. (1976). Biosynthesis of the antibiotic 2,5-dihydrophenylalanine by Streptomyces arenae. Journal of the American Chemical Society, 98(17), 5390-5391.
  • PubMed. (1982). N Alpha-Arylsulfonyl-Omega-Amidinophenyl-Alpha-Aminoalkyl-Carboxylic Acid Amides as Specific Thrombin Inhibitors.
  • ChemicalBook. (2025, October 14). ALANINE, N-[(2,5-DIMETHYLPHENYL)SULFONYL]- | 1103980-04-6.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.